[(isocyanatomethyl)sulfanyl]benzene
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Overview
Description
[(Isocyanatomethyl)sulfanyl]benzene is an organic compound with the molecular formula C8H7NOS It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring through a sulfanyl (thioether) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(isocyanatomethyl)sulfanyl]benzene typically involves the reaction of benzyl mercaptan with phosgene or its derivatives to introduce the isocyanate group. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(Isocyanatomethyl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form ureas or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Ureas and carbamates.
Scientific Research Applications
[(Isocyanatomethyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to modify biomolecules through isocyanate chemistry.
Industry: Used in the production of polymers and coatings due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of [(isocyanatomethyl)sulfanyl]benzene involves the reactivity of the isocyanate group. This group can react with nucleophiles such as amines or alcohols to form stable urea or carbamate linkages. The sulfanyl group can also participate in redox reactions, adding to the compound’s versatility.
Comparison with Similar Compounds
[(Isocyanatomethyl)sulfanyl]benzene can be compared with other isocyanate-containing compounds such as:
1,3-Bis(isocyanatomethyl)benzene: Similar in structure but with two isocyanate groups.
Benzyl isocyanate: Lacks the sulfanyl group, making it less versatile in redox reactions.
Phenyl isocyanate: Similar in reactivity but lacks the sulfanyl linkage.
Properties
CAS No. |
22996-12-9 |
---|---|
Molecular Formula |
C8H7NOS |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
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